7-Bromo-1,6-dimethyl-indazole is a halogenated derivative of indazole, characterized by the presence of a bromine atom at the 7-position and two methyl groups at the 1 and 6 positions of the indazole ring. This compound is significant in medicinal chemistry due to its potential applications in drug development and organic synthesis.
The compound can be synthesized through various methods, including regioselective bromination and palladium-catalyzed reactions. Its structure has been confirmed through techniques such as X-ray diffraction and nuclear magnetic resonance spectroscopy.
7-Bromo-1,6-dimethyl-indazole belongs to a class of compounds known as indazoles, which are bicyclic aromatic heterocycles. Indazoles are recognized for their diverse biological activities, making them important in pharmaceutical research.
The synthesis of 7-bromo-1,6-dimethyl-indazole typically involves:
The synthesis typically yields high purity products, which can be confirmed using chromatographic techniques and spectroscopic analysis. For example, yields of over 80% have been reported for the bromination step under optimized conditions .
The molecular formula of 7-bromo-1,6-dimethyl-indazole is . The compound features a five-membered indazole ring fused to a six-membered aromatic ring with substituents at specific positions.
7-Bromo-1,6-dimethyl-indazole participates in various chemical reactions:
The efficiency of these reactions can depend on factors such as solvent choice, temperature, and catalyst type. For instance, using palladium catalysts often enhances reaction rates and yields .
The mechanism of action for compounds like 7-bromo-1,6-dimethyl-indazole typically involves interaction with biological targets such as enzymes or receptors. The presence of halogens often enhances lipophilicity and bioactivity.
Studies have shown that indazole derivatives can exhibit significant biological activities including anticancer properties and inhibition of angiogenesis. The specific mechanism often involves modulation of signaling pathways associated with cell proliferation and survival .
7-Bromo-1,6-dimethyl-indazole is utilized in various fields:
The synthesis of 7-bromo-1,6-dimethyl-1H-indazole (CAS: 2090933-06-3) relies on sequential functionalization strategies. A predominant approach involves regioselective bromination of pre-assembled 1,6-dimethyl-1H-indazole precursors. Key research demonstrates that N-unsubstituted indazoles undergo C7-bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C, yielding 7-bromo-1H-indazole intermediates in ~84% efficiency. Subsequent N-1 methylation using methyl iodide or dimethyl sulfate completes the synthesis [3] [6].
Alternative routes employ direct cyclization of halogenated precursors. For example, Pd-catalyzed C−H activation/C−N coupling of 4-bromo-2-methylaniline with diazo compounds generates the 1,6-dimethylindazole core, followed by late-stage C7 bromination. Though step-efficient, this method struggles with controlling bromine placement on the pre-formed heterocycle [5].
Table 1: Bromination Optimization for 4-Substituted Indazoles
C4 Substituent | Electron Effect | NBS Equiv. | Temp (°C) | 7-Bromo Yield | 5,7-Dibromo Yield |
---|---|---|---|---|---|
Tosyl (-CH₃) | Weak Donating | 1.1 | 80 | 84% | 10% |
Mesyl (-OCH₃) | Moderate Donating | 1.1 | 80 | 77% | 15% |
Nosyl (-NO₂) | Strong Withdrawing | 1.1 | 80 | 17% | 21% |
Benzamide | Neutral/Donating | 1.1 | 80 | 68–75% | 0% |
Data adapted from regioselective bromination studies [3].
Palladium catalysis enables selective derivatization of brominated indazoles. Suzuki-Miyaura cross-coupling at C7 is achievable with 7-bromo-4-(arylsulfonamido)-1H-indazoles using Pd(OAc)₂/XPhos (2–5 mol%) and K₂CO₃ in toluene/water (3:1). This system tolerates electron-rich and electron-deficient boronic acids, generating biaryl indazoles in 65–89% yields. Notably, N-unprotected indazoles react without competing N-arylation due to the sulfonamide’s directing effect [3].
Direct C−H arylation remains challenging for 7-position functionalization. Attempts using Pd/Cu dual catalysis with aryl iodides preferentially functionalize C3 due to lower activation energy. Computational studies (Fukui function analysis) confirm C7’s reduced nucleophilicity in 4-sulfonamido indazoles, rationalizing the preference for cross-coupling over C−H activation [3] [8].
Table 2: Suzuki-Miyaura Coupling Scope with 7-Bromo-4-(tosylamido)-1H-indazole
Boronic Acid | Product | Yield (%) |
---|---|---|
Phenyl- | 7-Phenyl- | 89 |
4-MeO-C₆H₄- | 7-(4-Methoxyphenyl)- | 78 |
4-CF₃-C₆H₄- | 7-(4-Trifluoromethyl) | 82 |
2-Naphthyl- | 7-(Naphthalen-2-yl)- | 75 |
3-Thienyl- | 7-(Thiophen-3-yl)- | 65 |
Reaction conditions: Pd(OAc)₂ (3 mol%), XPhos (6 mol%), K₂CO₃ (2 eq.), toluene/H₂O (3:1), 100°C, 12h [3].
C7 vs. C5 Bromination Control is governed by electronic and steric factors. NBS-mediated electrophilic bromination favors C7 in 4-substituted 1H-indazoles due to:
Methylation Sequencing critically impacts efficiency:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9